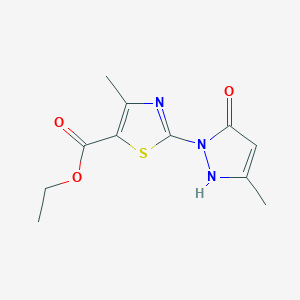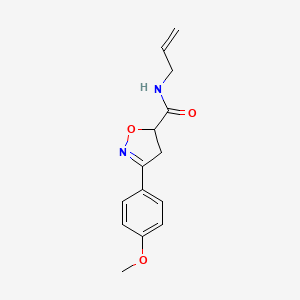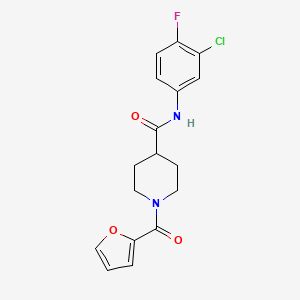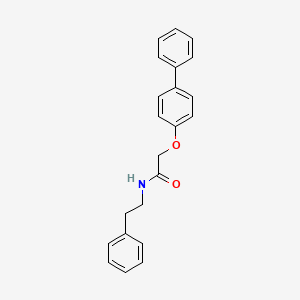![molecular formula C19H21FN2O4 B5555479 7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)
7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemically and pharmacologically significant molecules, characterized by their spiro-cyclic structures and potential for diverse chemical modifications. While direct studies on this exact compound are scarce, research on similar compounds provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of spiro-cyclic compounds, including diazaspiro derivatives, often involves multi-step reactions, starting from simple precursors to more complex structures. An example is the synthesis of related spiro-cyclic compounds via hydrogenolysis and subsequent reactions to yield various derivatives, showcasing the complexity and versatility of synthetic routes for these molecules (Georgiadis, 1986).
Molecular Structure Analysis
Molecular structure prediction and analysis, such as those conducted for (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, highlight the significance of crystal structure prediction studies in understanding the spatial arrangement and potential optical activity of these compounds (Willer et al., 2012).
Chemical Reactions and Properties
Spiro-cyclic compounds undergo a variety of chemical reactions, including cycloaddition, nucleophilic substitution, and rearrangement reactions, leading to a wide array of functionalized derivatives. These reactions are pivotal for exploring the chemical space and reactivity of such molecules, as demonstrated in studies of related spiro-cyclic systems (Silaichev et al., 2013).
Physical Properties Analysis
The physical properties of spiro-cyclic compounds, including solubility, melting points, and crystallinity, are influenced by their molecular structure. The optically active nature of some derivatives, as well as their crystalline forms, can significantly affect these properties, underscoring the importance of structural analysis in predicting physical behavior (Lazic et al., 2017).
Chemical Properties Analysis
The chemical properties of spiro-cyclic compounds, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are critical for their application in synthesis and material science. Studies on the reactivity and functionalization of similar compounds provide insights into the chemical versatility and potential applications of these molecules (Metwally et al., 2011).
科学的研究の応用
Synthesis and Reaction Mechanisms
A comprehensive understanding of the synthetic routes and reaction mechanisms involving complex spirocyclic compounds like 7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione is crucial for advancing chemical synthesis and material science. Studies such as the one by He et al. (2021) elucidate the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, providing insights into the efficient synthesis of pyrazole-fused quinones through photoinduced reactions. This research underscores the importance of understanding the excited states and deactivation pathways in designing photoinduced synthetic routes for spirocyclic compounds (He et al., 2021).
Advanced Material Synthesis
Spirocyclic compounds are instrumental in developing new materials with unique properties. The work by Bucio et al. (2005) on synthesizing aromatic polyesters containing spirodilactam structures highlights the potential of such compounds in creating materials with excellent thermal stability and solubility. These materials' inherent viscosities and thermal properties make them suitable for various applications, from coatings to advanced composite materials (Bucio et al., 2005).
Pharmaceutical Applications
Spirocyclic compounds like 7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione also find applications in the pharmaceutical industry. Research into their synthesis, modification, and biological activity can lead to the development of new therapeutic agents. For instance, the synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane derivatives for anticonvulsant activity illustrate the potential of spirocyclic compounds in drug discovery and development (Obniska et al., 2006).
Crystal Structure and Molecular Design
The study of the crystal structure and molecular design of spirocyclic compounds provides valuable information for the development of materials and drugs with desired properties. For example, the analysis of 3'-aminocyclohexanespiro-5'-hydantoinphenylboronic acid's crystal structure reveals the importance of hydrogen bonding, N—H⋯π interactions, and the impact of fluorination on molecular architecture. This knowledge is critical for rational drug design and the development of advanced materials with specific functionalities (Shivachev et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-[4-(4-fluorophenyl)oxane-4-carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c20-14-3-1-13(2-4-14)19(6-9-26-10-7-19)17(25)22-8-5-18(12-22)11-15(23)21-16(18)24/h1-4H,5-12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRBNDKZABACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)NC2=O)C(=O)C3(CCOCC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555402.png)

![7-[3-(2-methoxyphenoxy)azetidin-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555408.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5555414.png)


![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)
![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)
![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)
